Dichlorodenafil

Übersicht

Beschreibung

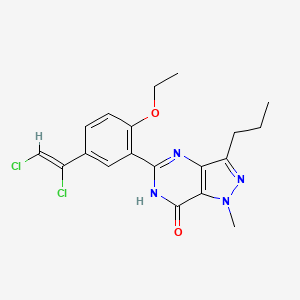

Dichlorodenafil is a synthetic compound known for its structural similarity to sildenafil, a well-known medication used to treat erectile dysfunction. This compound is an unapproved analogue of sildenafil and has been identified in non-prescription supplements. Its molecular formula is C19H20Cl2N4O2, and it functions as an inhibitor of the phosphodiesterase type 5 enzyme (PDE-5) .

Wissenschaftliche Forschungsanwendungen

Dichlorodenafil has been primarily studied for its potential use in treating erectile dysfunction due to its PDE-5 inhibitory activity. its unapproved status limits its applications. Research has focused on:

Chemistry: Studying its synthesis and structural confirmation.

Biology: Investigating its biological activity and potential side effects.

Medicine: Exploring its efficacy and safety as an erectile dysfunction treatment.

Industry: Regulatory agencies use it as a standard sample to detect illegal additives in dietary supplements.

Wirkmechanismus

Target of Action

Dichlorodenafil is primarily an inhibitor of the phosphodiesterase type 5 enzyme (PDE-5) . PDE-5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE-5, this compound increases the levels of cGMP, leading to prolonged smooth muscle relaxation and vasodilation .

Mode of Action

This compound, like other PDE-5 inhibitors, works by binding to the PDE-5 enzyme and preventing it from breaking down cGMP . This results in increased cGMP levels, which in turn leads to prolonged smooth muscle relaxation and enhanced blood flow. This mechanism is particularly effective in the corpus cavernosum of the penis, improving erectile function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway . In this pathway, sexual stimulation leads to the release of NO, which then stimulates the production of cGMP. Under normal circumstances, PDE-5 breaks down cGMP. When this compound inhibits pde-5, cgmp levels remain high, leading to prolonged smooth muscle relaxation and increased blood flow .

Pharmacokinetics

Sildenafil is rapidly absorbed, widely distributed throughout the body, metabolized primarily by the liver, and excreted in the feces and urine .

Result of Action

The primary result of this compound’s action is the enhancement of erectile function . By inhibiting PDE-5 and thereby increasing cGMP levels, this compound promotes vasodilation and increases blood flow to the penis. This leads to improved erectile function and can help treat erectile dysfunction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, food intake can affect the absorption of PDE-5 inhibitors, potentially impacting their efficacy . Additionally, liver or kidney impairment could affect the metabolism and excretion of the drug, potentially leading to increased side effects . .

Vorbereitungsmethoden

The synthesis of dichlorodenafil involves a sequence of reactions starting from readily available chloroacetyl compounds. The key steps include:

POCl3-mediated chlorination: This step involves the chlorination of the chloroacetyl compound using phosphorus oxychloride (POCl3) under reflux conditions for 4 hours, yielding an 88% conversion.

Selective hydrolysis: The chloro-heterocycle function is selectively hydrolyzed using concentrated hydrochloric acid (HCl) and tert-butanol (t-BuOH) at room temperature for 12 hours, achieving an 84% yield.

Analyse Chemischer Reaktionen

Dichlorodenafil undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

Substitution: The compound can undergo substitution reactions, particularly involving its dichlorovinyl moiety.

Vergleich Mit ähnlichen Verbindungen

Dichlorodenafil is structurally similar to other PDE-5 inhibitors such as sildenafil, vardenafil, and tadalafil. The key differences include:

Sildenafil: Contains a sulfonyl-N-methylpiperazine group instead of the dichlorovinyl moiety found in this compound.

Vardenafil: Has a similar core structure but different substituents, leading to variations in potency and duration of action.

Tadalafil: Features a unique chemical structure with a longer half-life compared to sildenafil and vardenafil.

This compound’s uniqueness lies in its dichlorovinyl moiety, which distinguishes it from other PDE-5 inhibitors and contributes to its specific biological activity .

Biologische Aktivität

Dichlorodenafil is a synthetic compound related to sildenafil, primarily recognized for its potential as a phosphodiesterase type 5 (PDE-5) inhibitor. Although it remains unapproved for clinical use, its biological activity has garnered interest in the context of pharmacological research and environmental studies. This article aims to consolidate findings regarding the biological activity of this compound, including its effects on various biological systems, potential toxicity, and implications for wastewater treatment.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure that includes dichloro substitutions on the benzene ring, which may influence its biological activity compared to sildenafil. Recent studies have focused on developing efficient synthesis methods for this compound, highlighting its isolation from dietary supplements and potential applications in pharmacology .

This compound functions primarily as a PDE-5 inhibitor, similar to sildenafil. PDE-5 inhibitors work by preventing the breakdown of cyclic guanosine monophosphate (cGMP), leading to prolonged vasodilation and increased blood flow. This mechanism underlies their use in treating erectile dysfunction and pulmonary hypertension.

Toxicological Studies

Recent research has investigated the toxicological profile of this compound and its metabolites. A study comparing the biological activity of this compound with its transformation products indicated significant effects on bacterial viability and growth inhibition. The study found that this compound and its metabolites induced reactive oxygen species (ROS) generation in E. coli K-12 cells, suggesting potential genotoxic effects .

Table 1: Toxicity Assessment of this compound and Its Metabolites

| Compound | E. coli Viability | Growth Inhibition | ROS Generation |

|---|---|---|---|

| This compound | Significant | High | High |

| 4'-OH-Dichlorodenafil | Moderate | Moderate | Moderate |

| 5-OH-Dichlorodenafil | Low | Low | Low |

Environmental Impact

The presence of this compound in wastewater has raised concerns regarding environmental toxicity. Studies have shown that pharmaceutical residues can adversely affect microbial communities in wastewater treatment systems. The interaction between this compound and other compounds, such as chlorogenic acid, further exacerbates its toxicity to microorganisms .

Case Study 1: Environmental Monitoring

A recent case study utilized E. coli biosensor strains to monitor the impact of this compound in treated wastewater. The findings indicated that the biosensor's response was significantly altered in the presence of this compound, demonstrating its potential as an environmental contaminant that affects microbial health .

Case Study 2: Synthesis and Characterization

Another relevant study focused on the synthesis of this compound from readily available precursors, emphasizing the importance of understanding its pharmacological properties before any clinical application can be considered. The characterization included assessing its interaction with various biological systems to evaluate efficacy and safety .

Eigenschaften

IUPAC Name |

5-[5-[(Z)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N4O2/c1-4-6-14-16-17(25(3)24-14)19(26)23-18(22-16)12-9-11(13(21)10-20)7-8-15(12)27-5-2/h7-10H,4-6H2,1-3H3,(H,22,23,26)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGSRGGXUFBMAP-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=CCl)Cl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)/C(=C/Cl)/Cl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446089-84-4 | |

| Record name | Dichlorodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLORODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSL468O47N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the concerns surrounding the presence of Dichlorodenafil in dietary supplements?

A: The presence of this compound in dietary supplements raises significant concerns because it is an unapproved sildenafil analogue. This means it has not undergone rigorous testing for safety and efficacy like approved medications. The research paper highlights that this compound is being added to these supplements without providing users with appropriate toxicological or pharmacological information. [] This lack of transparency poses potential health risks to consumers who are unaware of the compound's presence or its potential side effects.

Q2: Why is the synthesis of this compound important for regulatory agencies?

A: The development of an efficient synthesis for this compound provides regulatory agencies with a critical tool: access to authentic standard samples. [] Having these samples allows agencies to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.